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Compound of Interest

Compound Name: Z-SER-GLY-OET

CAS No.: 4526-93-6

Cat. No.: B1585808

Get Quote

Multifunctional Substrate for Enzymatic Peptide
Synthesis and Glycoconjugate Research
Executive Summary
Z-Ser-Gly-OEt (N-Benzyloxycarbonyl-L-seryl-glycine ethyl ester, CAS: 4526-93-6) is a

specialized dipeptide derivative employed primarily as a substrate in enzymatic kinetics and

biocatalytic synthesis.[1] Unlike simple amino acid esters, this compound features a

nucleophilic serine side chain (

) and an activated ethyl ester C-terminus, making it a dual-purpose reagent.

It serves two distinct mechanistic roles in high-value research:

Acyl Donor in Protease-Catalyzed Synthesis: The ethyl ester moiety allows the molecule to

form acyl-enzyme intermediates with serine proteases (e.g., Subtilisin, Chymotrypsin),

facilitating kinetically controlled peptide bond formation.

Glycosyl Acceptor in Glycobiology: The unprotected hydroxyl group of the serine residue acts

as a specific acceptor in transglycosylation reactions catalyzed by glycosidases, enabling the

synthesis of O-linked glycopeptides.
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Chemical Profile & Specifications
Property Specification

IUPAC Name

Ethyl 2-[[(2S)-3-hydroxy-2-

(phenylmethoxycarbonylamino)propanoyl]amino

]acetate

Common Name Z-Ser-Gly-OEt

CAS Number 4526-93-6

Molecular Formula

Molecular Weight 324.33 g/mol

Purity Grade (HPLC/TLC)

Solubility
Soluble in DMSO, DMF, Ethanol; Sparingly

soluble in water

Storage 2–8°C, Desiccated

Core Application I: Kinetically Controlled Peptide
Synthesis
In biocatalysis, Z-Ser-Gly-OEt functions as an acyl donor. Serine proteases (such as Subtilisin

Carlsberg or

-Chymotrypsin) recognize the Z-group (hydrophobic anchor) and the ester linkage.

Mechanistic Insight: The Acyl-Enzyme Partitioning
The utility of Z-Ser-Gly-OEt relies on the ratio of aminolysis to hydrolysis. In a kinetically

controlled reaction, the enzyme attacks the ester bond to form an acyl-enzyme intermediate (

). This intermediate is then attacked by a nucleophile:

Productive Pathway: Attack by an amine nucleophile (

)
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Peptide Bond Formation.

Non-Productive Pathway: Attack by water (

)

Hydrolysis (Acid Formation).

The Z-protecting group is critical here; it mimics the natural substrate preference of

chymotrypsin-like enzymes for hydrophobic residues at the P2 position (Schechter & Berger

nomenclature), stabilizing the binding in the S2 pocket.

Visualization: Acyl-Enzyme Partitioning Pathway
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Figure 1: Kinetic partitioning of Z-Ser-Gly-OEt in protease-catalyzed peptide synthesis.

Success depends on

.

Core Application II: Glycosyl Acceptor
(Transglycosylation)
A more specialized application of Z-Ser-Gly-OEt is its use as a glycosyl acceptor to synthesize

serine-linked glycopeptides.
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Mechanistic Insight
Unlike the protease application where the C-terminus reacts, here the serine side-chain

hydroxyl (

) acts as the nucleophile. Glycosidases (e.g.,

-glucosidase from Macrotermes subhyalinus) can transfer a sugar moiety from a donor (like
maltose or sucrose) to the serine hydroxyl of Z-Ser-Gly-OEt.

Why Z-Ser-Gly-OEt? The Z-group and Gly-OEt extension provide sufficient bulk and

solubility for the enzyme active site, whereas free serine might not bind effectively.

Outcome: Formation of O-glycosidic bonds (e.g., Z-Ser(

-Glc)-Gly-OEt).

Experimental Protocols
Protocol A: Enzymatic Coupling (Synthesis)
Objective: Synthesize Z-Ser-Gly-Leu-NH

using Z-Ser-Gly-OEt as the donor and H-Leu-NH

as the nucleophile.

Reagents:

Z-Ser-Gly-OEt (10 mM)

H-Leu-NH

(50 mM, Nucleophile in excess)

Enzyme: Subtilisin Carlsberg (immobilized or free)

Solvent: 50% DMF / 50% Buffer (Tris-HCl, pH 8.0)

Procedure:
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Preparation: Dissolve Z-Ser-Gly-OEt in DMF. Dissolve H-Leu-NH

in Tris-HCl buffer (pH adjusted to 8.0 to ensure the nucleophile is deprotonated).

Initiation: Mix phases to achieve a final concentration of 10 mM donor and 50 mM

nucleophile. Add enzyme (1 mg/mL).

Incubation: Incubate at 30°C with gentle shaking.

Monitoring: Withdraw aliquots (20

L) every 15 minutes. Quench with 10% acetic acid.

Analysis: Analyze via HPLC (C18 column) to monitor the disappearance of the ester (Rt ~12

min) and appearance of the peptide product.

Termination: Stop reaction when ester is consumed or hydrolysis byproduct exceeds 20%.

Protocol B: HPLC Analysis Standard
System: RP-HPLC (C18 Column, 5

m, 4.6 x 250 mm) Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in
Acetonitrile Gradient:

0-2 min: 5% B

2-20 min: 5%

60% B

20-25 min: 60%

95% B Detection: UV at 254 nm (detects Z-group aromatic ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

